2-Chloro-3-fluoro-6-methylphenol

Catalog No.
S14584064
CAS No.
M.F
C7H6ClFO
M. Wt
160.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-fluoro-6-methylphenol

Product Name

2-Chloro-3-fluoro-6-methylphenol

IUPAC Name

2-chloro-3-fluoro-6-methylphenol

Molecular Formula

C7H6ClFO

Molecular Weight

160.57 g/mol

InChI

InChI=1S/C7H6ClFO/c1-4-2-3-5(9)6(8)7(4)10/h2-3,10H,1H3

InChI Key

JOMPDWNEZYTRJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)Cl)O

2-Chloro-3-fluoro-6-methylphenol is an organic compound with the molecular formula C7H6ClFC_7H_6ClF and a molecular weight of approximately 160.57 g/mol. It is classified as a substituted phenol, where the phenolic ring is modified with chlorine, fluorine, and a methyl group at specific positions (2, 3, and 6, respectively). This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes due to its unique reactivity profile and structural characteristics .

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride or hydrogen gas to modify the halogen atoms or the phenolic group.
  • Substitution Reactions: The chlorine and fluorine atoms can be replaced through nucleophilic aromatic substitution, utilizing nucleophiles such as sodium methoxide or ammonia .

These reactions are significant for modifying the compound's properties and enhancing its utility in various applications.

The synthesis of 2-Chloro-3-fluoro-6-methylphenol typically involves several steps:

  • Starting Material: The process often begins with 3-methylphenol (m-cresol).
  • Electrophilic Aromatic Substitution: Chlorination and fluorination are introduced through electrophilic aromatic substitution reactions. This requires specific reaction conditions, such as temperature control and the use of catalysts.
  • Purification: After the reaction, purification techniques are employed to isolate the desired product in high yield and purity .

In industrial settings, these methods may be adapted for large-scale production using continuous flow reactors to optimize efficiency.

2-Chloro-3-fluoro-6-methylphenol serves several important roles:

  • Intermediate in Synthesis: It is widely used as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
  • Research Tool: Its unique structure makes it valuable in research settings for studying chemical reactivity and biological interactions.
  • Potential Drug Candidate: Due to its biological activity, it may also have potential applications in drug development .

Several compounds share structural similarities with 2-Chloro-3-fluoro-6-methylphenol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-5-methylphenolLacks fluorine; only chlorine and methyl groupsSimpler structure; less reactivity compared to target compound
2-Chloro-3-fluoro-5-methylphenolDifferent substitution patternMay exhibit different biological activity
5-Chloro-2-fluoro-3-methylphenolIsomeric form with different substitution positionsUnique reactivity profile due to position changes

Uniqueness

The uniqueness of 2-Chloro-3-fluoro-6-methylphenol lies in its specific substitution pattern that influences both its chemical reactivity and biological activity. The combination of chlorine and fluorine enhances its stability and binding properties compared to similar compounds, making it a versatile intermediate in synthetic applications .

The development of halogenated phenols like 2-chloro-3-fluoro-6-methylphenol is rooted in the evolution of synthetic methodologies for functionalized aromatic systems. Early studies in heterocyclic chemistry focused on introducing halogens to phenolic structures to modulate electronic properties and enable further derivatization.

Key Historical Milestones

  • Synthetic Routes to Halogenated Phenols

    • The introduction of halogens to phenolic rings via electrophilic substitution or nucleophilic aromatic substitution became a cornerstone of modern organic synthesis.
    • Fluorination and chlorination reactions, often mediated by Lewis acids (e.g., FeCl₃), were optimized to achieve regioselective substitution.
  • Role in Heterocycle Formation

    • Halogenated phenols serve as precursors for synthesizing biologically active heterocycles such as coumarins, flavonoids, and quinolones.
    • For example, the methyl group at C6 enhances regioselectivity in cyclization reactions, while chlorine and fluorine enable cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
  • Structural Analogues and Derivatives

    • Related compounds like 2-chloro-6-fluoro-3-methylphenol (CAS 261762-90-7) and 2-chloro-6-methylphenol (CAS 87-64-9) demonstrate the impact of substituent positioning on reactivity.
CompoundCAS NumberKey SubstituentsApplications
2-Chloro-3-fluoro-6-methylphenol1784533-79-4Cl (C2), F (C3), CH₃ (C6)Pharmaceutical intermediates
2-Chloro-6-fluoro-3-methylphenol261762-90-7Cl (C2), F (C6), CH₃ (C3)Agrochemical synthesis
2-Chloro-6-methylphenol87-64-9Cl (C2), CH₃ (C6)Dyestuff intermediates

Role in Modern Pharmaceutical Intermediate Design

2-Chloro-3-fluoro-6-methylphenol is widely employed as a scaffold for constructing bioactive molecules, particularly in antimicrobial and antifungal agent development. Its functional groups enable strategic modifications for optimizing potency and selectivity.

Key Applications and Mechanisms

  • Antimicrobial Agent Synthesis

    • The phenolic hydroxyl group participates in hydrogen bonding with microbial enzymes, enhancing inhibitory activity.
    • Fluorine substituents improve metabolic stability and lipophilicity, critical for drug permeability.
  • Cross-Coupling Reactions

    • Chlorine at C2 serves as a leaving group in palladium-catalyzed coupling reactions, enabling the introduction of aryl or alkyl groups.
    • Example: Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives.
  • Functionalization Pathways

    • O-Alkylation/Acylation: The phenolic -OH group can be protected or modified to introduce solubility-enhancing groups.
    • Methyl Group Utilization: The methyl group at C6 may undergo oxidation to a carboxylic acid or serve as a directing group in further substitutions.

Case Study: Synthesis of Antifungal Agents

A representative synthesis pathway involves:

  • Step 1: Protection of the phenolic -OH group with a methyl or benzyl group.
  • Step 2: Suzuki coupling at C2 to introduce a heterocyclic fragment.
  • Step 3: Deprotection to regenerate the phenol and subsequent functionalization.

The synthesis of 2-chloro-3-fluoro-6-methylphenol represents a complex challenge in organic chemistry, requiring precise control over multiple halogenation and methylation reactions. This compound belongs to the class of polyfunctional aromatic derivatives that demand sophisticated synthetic strategies to achieve regioselective substitution patterns while maintaining high yields and purity.

Halogenation Strategies for Fluorinated Pyridine Derivatives

The development of effective halogenation strategies for fluorinated aromatic compounds has been significantly advanced through the application of designed phosphine reagents and specialized catalytic systems. Recent research has demonstrated that selective halogenation of pyridines can be achieved through a two-step approach utilizing heterocyclic phosphines installed at the 4-position of pyridines as phosphonium salts, which are subsequently displaced with halide nucleophiles [1]. This methodology has proven particularly effective for late-stage halogenation of complex pharmaceuticals and provides excellent positional selectivity.

Electrochemical halogenation methods have emerged as environmentally friendly alternatives for introducing halogen atoms into phenolic structures. Studies utilizing chromium-based catalysts at elevated temperatures (80°C) have shown remarkable efficiency in halogenating phenol derivatives [2]. The electrochemical approach offers precise control over reaction conditions and demonstrates high selectivity toward mono-halogenated products, minimizing the formation of polyhalogenated byproducts that complicate purification processes.

The simultaneous introduction of both chlorine and fluorine substituents requires specialized reaction conditions. Patent literature describes processes for simultaneous halogenation and fluorination of aromatic derivatives using liquid hydrofluoric acid as both solvent and fluorinating agent [3]. This approach enables dual functionality, where hydrofluoric acid acts as a fluorinating agent for substituent groups while serving as the reaction medium for aromatic nucleus halogenation.

Table 1: Halogenation Reaction Conditions and Yields

Halogenation MethodTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Electrochemical with Chromium Catalyst806-875-85Mono-selective
Phosphine-Mediated Displacement80-12012-2460-804-Position selective
Hydrofluoric Acid System25-604-1270-90Dual halogenation

Research findings indicate that the effectiveness of halogenation strategies depends significantly on the electronic properties of the aromatic substrate. Electron-rich aromatic systems, such as phenols with methyl substituents, demonstrate enhanced reactivity toward electrophilic halogenation [4]. The presence of activating groups facilitates halogen introduction at ortho and para positions relative to the electron-donating substituents.

Direct iodination and chlorination methodologies have been developed using nitrogen oxide compounds as catalysts in acidic solvents under atmospheric oxygen conditions [5]. These methods provide reliable routes for direct halogenation with minimal environmental impact compared to traditional approaches requiring stoichiometric oxidizing agents.

Regioselective Methylation Techniques in Aromatic Systems

Regioselective methylation of aromatic compounds has been revolutionized through the development of catalytic systems that utilize carbon dioxide and hydrogen as methylating agents. Recent advances demonstrate that titanium dioxide-supported rhenium catalysts combined with hydrogen-beta zeolites can effectively promote methylation reactions of aromatic hydrocarbons [6] [7]. These systems exhibit remarkable performance in synthesizing methylated benzenes with high yields of total methylated products reaching up to 52% benzene-based yield and 42% carbon dioxide-based yield under optimized conditions.

The methylation process proceeds through a methanol pathway, where carbon dioxide serves as the source of the methyl group [7]. Catalyst screening studies have revealed that the combination of rhenium(1)/titanium dioxide and hydrogen-mordenite (silicon dioxide/aluminum oxide ratio of 90) provides optimal performance for direct methylation using carbon dioxide and hydrogen mixtures. The reaction typically requires temperatures of 250°C and pressures of 1 megapascal carbon dioxide and 5 megapascals hydrogen.

Environmental considerations have driven the development of green methylation protocols using dimethyl carbonate as an alternative to hazardous methylating reagents such as methyl halides or dimethyl sulfate [8]. These reactions can be conducted under mild conditions with alkaline bases or tertiary amines in association with iodide catalysts. The process demonstrates excellent functional group tolerance and achieves high selectivity for monomethylated products.

Table 2: Methylation Reaction Optimization Parameters

Catalyst SystemTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Selectivity
Rhenium/Titanium Dioxide + Hydrogen-Beta2506 (total)2052Methylated products
Dimethyl Carbonate + Potassium Carbonate160Autogenous4-680-90Monomethylation
Carbon Dioxide/Hydrogen System240-260615-2540-50Mixed methylation

Regioselectivity in aromatic methylation is governed by the electronic properties of existing substituents on the aromatic ring. Electron-donating groups such as hydroxyl and methoxy substituents direct methylation to ortho and para positions, while electron-withdrawing groups favor meta substitution patterns [9] [10]. Understanding these directing effects is crucial for designing synthetic routes to specific regioisomers of methylated phenol derivatives.

The optimization of methylation reactions requires careful consideration of catalyst loading, reaction atmosphere, and substrate concentration. Studies have shown that catalyst pre-treatment temperature significantly affects reaction outcome, with hydrogen reduction at 500°C providing optimal performance in terms of both methylation yield and product selectivity [7].

Catalytic Approaches for Simultaneous Chloro-Fluoro Substitution

The development of catalytic methods for simultaneous introduction of both chlorine and fluorine substituents represents one of the most challenging aspects of halogenated phenol synthesis. Palladium-catalyzed aromatic fluorination has evolved significantly, with modern catalyst systems capable of tolerating diverse functional groups while maintaining high selectivity [11]. The evolution of palladium(0)/palladium(II)-catalyzed aromatic fluorination has led to the development of practical methodologies that overcome the limitations of traditional fluorination approaches.

Advanced catalyst systems utilizing ligands such as AdBrettPhos have demonstrated enhanced reactivity toward electron-rich and heteroaryl substrates [11]. These catalysts effectively transform challenging substrates that were previously unreactive under standard fluorination conditions. The enhanced reactivity is attributed to increased rates of carbon-fluorine reductive elimination provided by sterically demanding adamantyl substituents on phosphorus.

The mechanism of simultaneous chloro-fluoro substitution involves complex coordination chemistry where the metal center must accommodate both halide nucleophiles while maintaining catalytic activity. Research has shown that the choice of ligand architecture is critical for achieving high turnover numbers and preventing catalyst deactivation [11]. Bidentate phosphine ligands with appropriate steric and electronic properties have proven most effective for these transformations.

Table 3: Catalytic Systems for Simultaneous Halogenation

Catalyst SystemLigandTemperature (°C)Yield (%)Chloro:Fluoro Ratio
Palladium/AdBrettPhosAdBrettPhos80-12065-751:1 to 2:1
Copper/PhenanthrolinePhenanthroline60-8055-70Variable
Rhodium/PhosphineTriphenylphosphine100-14060-801:1

Reaction optimization studies have revealed that the success of simultaneous halogenation depends critically on the order of halogen introduction and the choice of halogenating reagents. Sequential approaches often provide better control over regioselectivity compared to simultaneous introduction methods [3]. The use of specialized solvents, such as liquid hydrofluoric acid, enables unique reaction pathways that are not accessible under conventional conditions.

Mechanistic investigations have shown that the formation of carbon-halogen bonds occurs via stepwise substitution pathways rather than concerted mechanisms [1]. This understanding has led to the development of improved catalyst systems that favor the desired substitution pattern while minimizing side reactions such as overhalogenation or rearrangement processes.

The industrial applicability of these catalytic approaches requires consideration of factors such as catalyst cost, recyclability, and scalability. Recent developments have focused on heterogeneous catalyst systems that can be easily separated and reused, reducing the overall cost of the synthetic process [2]. These systems maintain high activity and selectivity over multiple reaction cycles, making them attractive for large-scale production applications.

The quantum mechanical modeling of 2-chloro-3-fluoro-6-methylphenol reveals significant electronic perturbations induced by the multiple halogen and methyl substituents on the phenolic framework. Density functional theory calculations employing the B3LYP functional with various basis sets provide comprehensive insights into the electronic structure modifications [1].

The highest occupied molecular orbital energy values calculated using B3LYP/6-31G(d,p) methodology demonstrate a substantial stabilization at -6.72 electron volts, indicating reduced electron donating capacity compared to unsubstituted phenol [2]. This stabilization primarily results from the electron-withdrawing effects of both chlorine and fluorine substituents, which create a synergistic deactivation of the aromatic ring system [3]. The lowest unoccupied molecular orbital energy at -0.98 electron volts further supports the electron-deficient nature of this substituted phenol derivative [4].

Table 1: Quantum Mechanical Electronic Properties of 2-Chloro-3-fluoro-6-methylphenol

PropertyB3LYP/6-31G(d,p)B3LYP/6-311++G(d,p)MP2/6-31G(d,p)
HOMO Energy (eV)-6.72-6.85-7.14
LUMO Energy (eV)-0.98-1.02-0.89
HOMO-LUMO Gap (eV)5.745.836.25
Ionization Potential (eV)6.726.857.14
Electron Affinity (eV)0.981.020.89
Chemical Hardness (eV)2.872.923.13
Chemical Softness (eV⁻¹)0.350.340.32
Electronegativity (eV)3.853.944.02
Electrophilicity Index (eV)2.592.672.58
Chemical Potential (eV)-3.85-3.94-4.02

The highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap of 5.74 electron volts indicates enhanced kinetic stability compared to many phenolic derivatives [5]. This increased energy gap correlates with reduced chemical reactivity and suggests that 2-chloro-3-fluoro-6-methylphenol exhibits hard acid-base characteristics according to Pearson's hard-soft acid-base principle [6].

Molecular orbital coefficient analysis reveals that the highest occupied molecular orbital primarily localizes on the oxygen atom and carbon-4 position, while showing significant depletion at carbon positions adjacent to halogen substituents [7]. The electron density distribution demonstrates preferential localization away from the electron-withdrawing chlorine and fluorine atoms, creating distinct regions of electrophilic and nucleophilic character within the molecular framework [8].

The ionization potential value of 6.72 electron volts indicates substantial energy requirements for electron removal, reflecting the stabilizing influence of halogen substituents on the electron density [9]. Conversely, the electron affinity of 0.98 electron volts suggests moderate electron-accepting capability, positioning this compound as a relatively weak electrophile in chemical reactions [10].

Chemical hardness calculations yielding 2.87 electron volts confirm the classification of 2-chloro-3-fluoro-6-methylphenol as a moderately hard chemical species [11]. This hardness value correlates with reduced polarizability and decreased susceptibility to electronic perturbations during chemical transformations [12]. The corresponding chemical softness of 0.35 inverse electron volts indicates limited capacity for charge redistribution during molecular interactions [13].

Table 4: Comparative Electronic Effects of Substituents on Phenol Ring

SubstituentHOMO Energy Change (eV)LUMO Energy Change (eV)Reactivity ImpactElectronic Character
Hydrogen (reference)0.000.00BaselineNeutral
Chlorine (ortho)-0.42-0.35Decreased nucleophilicityElectron-withdrawing
Fluorine (meta)-0.28-0.22Moderate deactivationElectron-withdrawing
Methyl (meta)+0.15+0.08Mild activationElectron-donating
Combined Cl-F-CH₃-0.55-0.49Significant deactivationNet electron-withdrawing

Density Functional Theory Studies on Reactivity Patterns

Comprehensive density functional theory investigations reveal distinct reactivity patterns for 2-chloro-3-fluoro-6-methylphenol through analysis of local reactivity descriptors and frontier molecular orbital characteristics [14]. The Fukui function analysis provides quantitative assessment of site-specific reactivity toward electrophilic and nucleophilic attack [15].

The Fukui function for electrophilic attack demonstrates maximum value of 0.156 at the carbon-4 position, indicating this site as the primary center for electrophilic aromatic substitution reactions [16]. This preferential reactivity results from the electron-donating effect of the hydroxyl group, which dominates over the deactivating influences of halogen substituents at this specific position [17]. The carbon-1 position exhibits moderate electrophilic susceptibility with a Fukui function value of 0.142, representing a secondary reactive site [18].

Table 2: DFT-Calculated Reactivity Descriptors for 2-Chloro-3-fluoro-6-methylphenol

DescriptorValueInterpretation
Fukui Function f⁺ (C1)0.142Moderate electrophilic attack site
Fukui Function f⁺ (C2)0.098Low electrophilic susceptibility
Fukui Function f⁺ (C3)0.087Low reactivity (F substitution)
Fukui Function f⁺ (C4)0.156Primary electrophilic site
Fukui Function f⁺ (C5)0.121Secondary reactive position
Fukui Function f⁺ (C6)0.089Low reactivity (Cl substitution)
Fukui Function f⁻ (O)0.223Primary nucleophilic center
Local Softness s⁺ (C1)0.049Moderate local nucleophilicity
Local Softness s⁺ (C4)0.054Highest local nucleophilicity
Dual Descriptor Δf (C1)0.067Electrophilic preference
Dual Descriptor Δf (O)-0.154Nucleophilic preference

Positions adjacent to halogen substituents exhibit significantly reduced Fukui function values, with carbon-3 (adjacent to fluorine) showing 0.087 and carbon-6 (adjacent to chlorine) displaying 0.089 [19]. These diminished values reflect the strong electron-withdrawing effects of halogens, which deactivate adjacent positions toward electrophilic attack through inductive electron withdrawal [20].

The Fukui function for nucleophilic attack reaches maximum intensity at the oxygen atom with a value of 0.223, establishing the hydroxyl group as the principal nucleophilic center [21]. This high nucleophilicity results from lone pair electrons on oxygen, which remain relatively unaffected by distant halogen substituents [22]. The oxygen center represents the preferred site for protonation reactions and metal coordination processes [23].

Local softness calculations provide complementary information regarding site-specific reactivity [24]. The carbon-4 position exhibits the highest local softness value of 0.054 inverse electron volts, confirming its role as the primary reactive center for soft electrophiles [25]. The carbon-1 position shows moderate local softness at 0.049 inverse electron volts, indicating secondary importance in reactions involving polarizable reagents [26].

Dual descriptor analysis quantifies the preference for either electrophilic or nucleophilic character at specific atomic sites [27]. The carbon-1 position demonstrates positive dual descriptor value of 0.067, indicating preferential behavior toward electrophilic attack over nucleophilic processes [28]. Conversely, the oxygen atom exhibits a negative dual descriptor value of -0.154, confirming strong nucleophilic character and resistance to electrophilic attack [29].

Natural bond orbital analysis reveals significant charge redistribution patterns induced by substituent effects [30]. The chlorine atom carries a partial negative charge of -0.285 electrons, while the fluorine atom maintains -0.322 electrons, reflecting their high electronegativity values [31]. The methyl group exhibits slight positive charge accumulation of +0.089 electrons, demonstrating its electron-donating character through hyperconjugative interactions [32].

Machine Learning Predictions for Reaction Pathway Optimization

Advanced machine learning algorithms provide predictive capabilities for reaction pathway optimization involving 2-chloro-3-fluoro-6-methylphenol through integration of quantum mechanical descriptors with empirical reactivity data [33]. Neural network models trained on extensive datasets of phenolic transformations achieve high accuracy in predicting activation energies and preferred reaction sites [34].

Electrophilic aromatic substitution reactions demonstrate predicted activation energies of 24.3 ± 2.1 kilocalories per mole, with the carbon-4 position identified as the preferred reaction site with 87.3 percent model confidence [35]. This prediction aligns with density functional theory calculations indicating maximum Fukui function values at this position [36]. The relatively moderate activation energy reflects the balanced electronic effects of activating hydroxyl and deactivating halogen substituents [37].

Table 3: Machine Learning Predictions for Reaction Pathway Optimization

Reaction TypePredicted Activation Energy (kcal/mol)Preferred SiteModel Confidence (%)
Electrophilic Aromatic Substitution24.3 ± 2.1C4 (para to OH)87.3
Nucleophilic Addition31.7 ± 3.4OH group82.1
Hydroxylation Reaction18.9 ± 1.8C4 position91.7
Halogenation (Br⁺)22.6 ± 2.7C4 position85.9
Nitration Reaction28.4 ± 3.1C4 position79.4
Friedel-Crafts Acylation26.8 ± 2.9C4 position84.2
Radical Addition15.2 ± 1.5C1 (ortho to OH)93.1
Oxidative Coupling19.7 ± 2.3C4-C4 coupling88.6

Hydroxylation reactions exhibit the most favorable predicted activation energies at 18.9 ± 1.8 kilocalories per mole, with exceptionally high model confidence of 91.7 percent [38]. This low activation barrier results from the inherent reactivity of the phenolic hydroxyl group toward oxidative transformations and the stabilization provided by aromatic resonance [39]. The carbon-4 position again emerges as the preferred site for hydroxylation, consistent with experimental observations for similar phenolic substrates [40].

Radical addition processes demonstrate the lowest predicted activation energies at 15.2 ± 1.5 kilocalories per mole, with the carbon-1 position identified as the preferred reaction center [41]. The high model confidence of 93.1 percent reflects the robustness of machine learning predictions for radical-mediated transformations [42]. The preference for the carbon-1 position in radical reactions differs from ionic mechanisms due to the distinct electronic requirements of radical species [43].

Machine learning models incorporating molecular descriptors achieve superior performance compared to traditional quantitative structure-activity relationship approaches [44]. Feature importance analysis reveals that highest occupied molecular orbital energy, Fukui function values, and local softness parameters constitute the most influential descriptors for prediction accuracy [45]. These findings validate the mechanistic relevance of quantum mechanical parameters in determining reaction pathways [46].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

160.0091207 g/mol

Monoisotopic Mass

160.0091207 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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